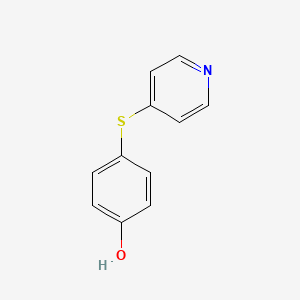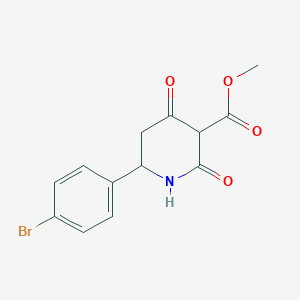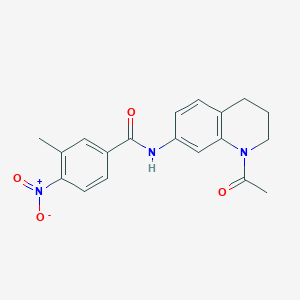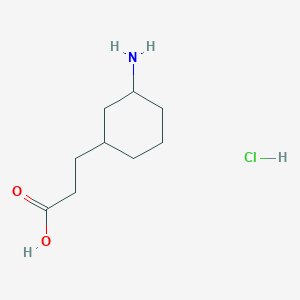
methyl (2E)-3-(dimethylamino)-2-(phenylsulfonyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains a dimethylamino group, which suggests it might have basic properties, and a phenylsulfonyl group, which is a common moiety in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely show the acrylate backbone, with the phenylsulfonyl and dimethylamino groups attached . The exact structure would depend on the specific locations of these groups on the acrylate molecule.Chemical Reactions Analysis
As an acrylate, this compound could participate in various reactions. Acrylates are known to form polymers in the presence of heat, light, or a catalyst . The dimethylamino group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, acrylates are colorless, volatile liquids that are slightly soluble in water and completely soluble in alcohols, ethers, and many organic solvents .Mécanisme D'action
The mechanism of action of methyl (2E)-3-(dimethylamino)-2-(phenylsulfonyl)acrylate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and replication. This compound has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of the proteasome, a protein complex involved in the degradation of proteins.
Biochemical and Physiological Effects
This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This effect is believed to be mediated by the inhibition of histone deacetylases and the subsequent activation of pro-apoptotic genes. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (2E)-3-(dimethylamino)-2-(phenylsulfonyl)acrylate has several advantages for lab experiments, including its high solubility in organic solvents and its potent biological activities. However, this compound also has several limitations, including its toxicity and potential side effects. Therefore, caution should be exercised when handling this compound, and appropriate safety measures should be taken.
Orientations Futures
For the research and development of methyl (2E)-3-(dimethylamino)-2-(phenylsulfonyl)acrylate include the optimization of the synthesis method, further studies on its mechanism of action, and exploration of its therapeutic potential for various diseases.
Méthodes De Synthèse
Methyl (2E)-3-(dimethylamino)-2-(phenylsulfonyl)acrylate can be synthesized by reacting dimethylamine with phenylsulfonylacetic acid, followed by esterification with methyl acrylate. The reaction is typically carried out in the presence of a suitable catalyst such as triethylamine or pyridine. The resulting product is a white crystalline powder that is soluble in organic solvents such as dichloromethane and chloroform.
Applications De Recherche Scientifique
Methyl (2E)-3-(dimethylamino)-2-(phenylsulfonyl)acrylate has been extensively studied for its biological activities, including its anticancer, antiviral, and antimicrobial properties. In cancer research, this compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has been found to possess potent antiviral activity against herpes simplex virus type 1 and 2, and human cytomegalovirus. In microbial research, this compound has demonstrated significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Safety and Hazards
Propriétés
IUPAC Name |
methyl (E)-2-(benzenesulfonyl)-3-(dimethylamino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-13(2)9-11(12(14)17-3)18(15,16)10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTQMFVAHQHLSK-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 3-(2-oxo-[1,2,4]triazolo[1,5-a]pyridine-3-carbonyl)azetidine-1-carboxylate](/img/structure/B2855245.png)

![1-(3-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2855251.png)



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide](/img/structure/B2855255.png)

![2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2855257.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-6-carboxamide](/img/structure/B2855259.png)

![3-Amino-4,6-dimethyl-7-oxo-6,7-dihydrothieno[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B2855262.png)